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Compound of Interest

Compound Name: Hdac-IN-61

Cat. No.: B12388389

Core Properties and Mechanism of Action for
Researchers, Scientists, and Drug Development

Professionals
Abstract

Hdac-IN-61, with CAS number 2421122-61-2, is a potent and selective small molecule inhibitor
of Histone Deacetylase (HDAC) enzymes. This technical guide provides a comprehensive
overview of its fundamental properties, biological activity, and mechanism of action, tailored for
researchers and professionals in drug development. Hdac-IN-61 demonstrates significant
inhibitory effects, particularly against HDAC1 and HDAC?2 isoforms. Its mode of action involves
the induction of histone hyperacetylation and the upregulation of key cell cycle regulators,
leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key
guantitative data, outlines detailed experimental methodologies, and provides visual
representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

Hdac-IN-61 is a small molecule compound with the following identifiers:
e CAS Number: 2421122-61-2

o Molecular Formula: C21H24N40Oa
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e Molecular Weight: 412.44 g/mol

A visual representation of the chemical structure of Hdac-IN-61 is essential for a complete
understanding of its stereochemistry and functional groups. Due to the proprietary nature of
novel compounds, a publicly available, confirmed 2D structure of Hdac-IN-61 is not
consistently available across chemical databases. Researchers are advised to consult the
primary patent literature (e.g., WO2019067725A1) or the specific supplier's documentation for
the definitive chemical structure.

Biological Activity and Quantitative Data

Hdac-IN-61 is a potent inhibitor of Class | HDACs, demonstrating high selectivity for HDAC1
and HDAC2. This targeted activity makes it a valuable tool for investigating the specific roles of
these enzymes in various biological processes, particularly in the context of oncology.

Table 1: In Vitro Inhibitory Activity of Hdac-IN-61 against HDAC
|soforms

HDAC Isoform ICs0 (UM)
HDAC1 0.108
HDAC?2 0.585
HDAC3 0.563

Data sourced from supplier technical sheets and may be derived from specific enzymatic
assays. Researchers should consult the original source for detailed experimental conditions.

Table 2: In Vitro Anti-proliferative Activity of Hdac-IN-61 in Cancer
Cell Lines
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Cell Line Cancer Type ICs0 (UM)
K562 Chronic Myelogenous 0.33
Leukemia
KG-1 Acute Myelogenous Leukemia 0.33
THP-1 Acute Monocytic Leukemia 0.33
MDA-MB-468 Triple-Negative Breast Cancer 0.65
MDA-MB-231 Triple-Negative Breast Cancer 1.48
HepG2 Hepatocellular Carcinoma 2.44

The anti-proliferative activity of Hdac-IN-61 has been demonstrated across a range of
hematological and solid tumor cell lines.

In Vivo Efficacy

In preclinical xenograft mouse models, Hdac-IN-61 has demonstrated significant anti-tumor
efficacy. For instance, in an MDA-MB-231 breast cancer xenograft model, intraperitoneal
administration of Hdac-IN-61 led to a dose-dependent inhibition of tumor growth.

Mechanism of Action

The primary mechanism of action of Hdac-IN-61 is the inhibition of HDAC1 and HDAC2. These
enzymes play a crucial role in the deacetylation of histone and non-histone proteins, leading to
chromatin compaction and transcriptional repression of key tumor suppressor genes. By
inhibiting HDAC1/2, Hdac-IN-61 induces hyperacetylation of histones (e.g., H3K9), which leads
to a more open chromatin structure and the re-expression of silenced genes.

A critical downstream effect of HDAC1/2 inhibition by Hdac-IN-61 is the upregulation of the
cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The p21 protein is a key
regulator of the cell cycle, and its increased expression leads to G1 phase cell cycle arrest,
thereby preventing cancer cell proliferation. Ultimately, this cascade of events can trigger
apoptosis (programmed cell death) in cancer cells.

Signaling Pathway
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The following diagram illustrates the signaling pathway affected by Hdac-IN-61.
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Caption: Hdac-IN-61 signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of Hdac-IN-61. These are generalized methods and may require optimization for specific cell

lines or experimental conditions.

5.1. In Vitro HDAC Enzymatic Assay

This protocol describes a typical fluorogenic assay to determine the ICso of Hdac-IN-61 against
specific HDAC isoforms.
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Start: Prepare Reagents
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Caption: Workflow for an in vitro HDAC enzymatic assay.
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Methodology:
o Preparation of Reagents:
o Prepare a stock solution of Hdac-IN-61 in DMSO.

o Perform serial dilutions of the Hdac-IN-61 stock solution in assay buffer to achieve the
desired concentration range.

o Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC?2) to the working
concentration in assay buffer.

o Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution in assay buffer.
o Prepare the developer solution containing a protease (e.g., trypsin) and a stop solution.
o Assay Procedure:

o Add a small volume (e.g., 5 pL) of the diluted Hdac-IN-61 or DMSO (vehicle control) to the
wells of a 96-well microplate.

o Add the diluted HDAC enzyme solution (e.g., 20 uL) to each well.

o Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-
enzyme binding.

o Initiate the enzymatic reaction by adding the HDAC substrate solution (e.g., 25 pyL) to each
well.

o Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

o Stop the reaction and generate the fluorescent signal by adding the developer solution
(e.g., 50 pL) to each well.

o Incubate the plate at room temperature for 15-30 minutes to allow for complete signal
development.

o Data Analysis:
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o Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm
and emission at 460 nm).

o Subtract the background fluorescence (wells with no enzyme).

o Plot the percentage of HDAC activity against the logarithm of the Hdac-IN-61
concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic dose-response
curve.

5.2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of Hdac-IN-61 on cancer
cell lines.

Methodology:

e Cell Seeding:
o Culture the desired cancer cell lines in appropriate growth medium.
o Trypsinize and count the cells.

o Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

e Compound Treatment:
o Prepare serial dilutions of Hdac-IN-61 in the growth medium.

o Remove the old medium from the cell plate and add the medium containing different
concentrations of Hdac-IN-61 or DMSO (vehicle control).

o Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO:2
incubator.

 Viability Assessment:
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o For MTT Assay:
= Add MTT reagent to each well and incubate for 2-4 hours.

» Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the
formazan crystals.

» Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o For CellTiter-Glo® Assay:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add the CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle-treated control.
o Plot the percentage of viability against the logarithm of the Hdac-IN-61 concentration.

o Determine the ICso value using non-linear regression analysis.

5.3. Western Blot Analysis for Histone Acetylation and p21
Expression

This protocol is for detecting changes in the levels of acetylated histones and p21 protein
following treatment with Hdac-IN-61.

Methodology:

e Cell Treatment and Lysis:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b12388389?utm_src=pdf-body
https://www.benchchem.com/product/b12388389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Seed cells in a 6-well plate and treat with various concentrations of Hdac-IN-61 for a
specified time (e.g., 24 hours).

o Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE and Protein Transfer:

[e]

Denature the protein lysates by boiling with Laemmli sample buffer.

o

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

[¢]

Separate the proteins by electrophoresis.

[¢]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[¢]

Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., Ac-
H3K9), p21, and a loading control (e.g., B-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature.

[¢]

Wash the membrane again with TBST.
o Detection and Analysis:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Quantify the band intensities using densitometry software and normalize to the loading
control.
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Safety and Handling

Hdac-IN-61 is a research chemical and should be handled with appropriate personal protective
equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and
contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet
(SDS) provided by the supplier. The toxicological properties of Hdac-IN-61 have not been fully
investigated. As with many HDAC inhibitors, potential toxicities may include fatigue, nausea,
and myelosuppression.

Conclusion

Hdac-IN-61 is a potent and selective inhibitor of HDAC1 and HDAC2 with promising anti-
cancer activity. Its mechanism of action, involving the upregulation of p21 and induction of cell
cycle arrest, makes it a valuable tool for cancer research and a potential candidate for further
drug development. The information and protocols provided in this guide are intended to
facilitate the effective use of Hdac-IN-61 in a research setting.

 To cite this document: BenchChem. [An In-Depth Technical Guide to Hdac-IN-61 (CAS
2421122-61-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388389#hdac-in-61-cas-2421122-61-2-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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